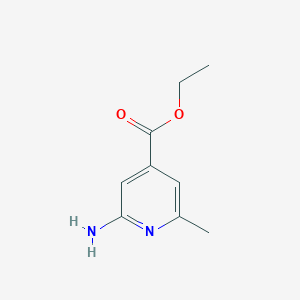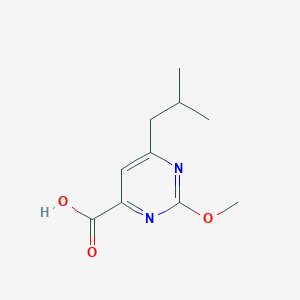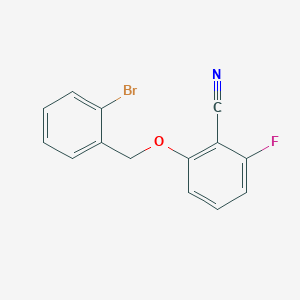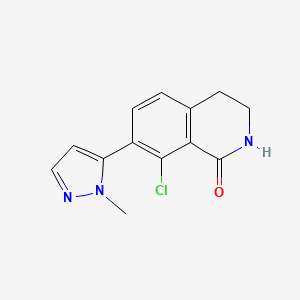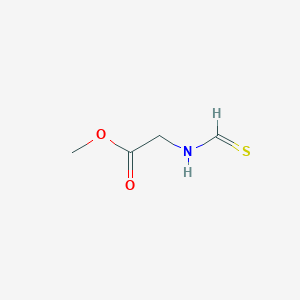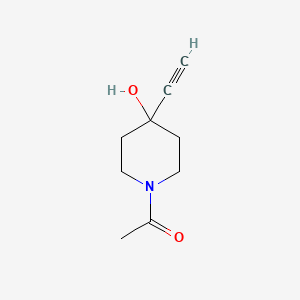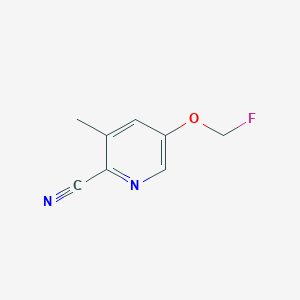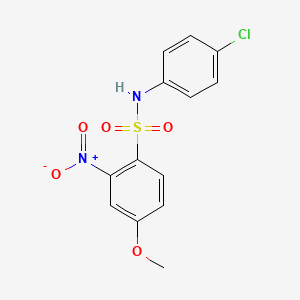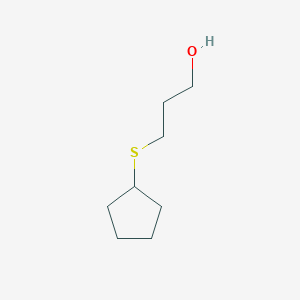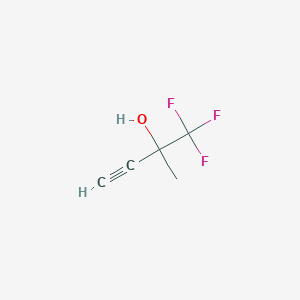
1,1,1-trifluoro-2-methylbut-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-trifluoro-2-methylbut-3-yn-2-ol is an organic compound with the molecular formula C5H5F3O It is a trifluoromethylated alcohol, characterized by the presence of a trifluoromethyl group (CF3) attached to a butynol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-trifluoro-2-methylbut-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanol with hydrogen fluoride (HF) to introduce the trifluoromethyl group . Another method includes the use of trifluoromethylation reagents with 2-propanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-trifluoro-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1-trifluoro-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research explores its use in drug development, especially for compounds requiring trifluoromethyl groups for enhanced bioactivity.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1,1-trifluoro-2-methylbut-3-yn-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s stability and reactivity, influencing its binding affinity and activity in biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol: Similar structure but with a phenyl group instead of a methyl group.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Contains a butenol structure instead of butynol.
Uniqueness
1,1,1-trifluoro-2-methylbut-3-yn-2-ol is unique due to its specific trifluoromethylated butynol structure, which imparts distinct chemical properties and reactivity. Its combination of trifluoromethyl and butynol groups makes it valuable for specialized applications in synthesis and research.
Eigenschaften
Molekularformel |
C5H5F3O |
|---|---|
Molekulargewicht |
138.09 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C5H5F3O/c1-3-4(2,9)5(6,7)8/h1,9H,2H3 |
InChI-Schlüssel |
UTBLHEIETFFHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



